5-Amino-3,8-dimethylnonanoic acid

Lipophilicity LogP Membrane permeability

5-Amino-3,8-dimethylnonanoic acid (CAS 2060020‑39‑3) is a synthetic, non‑proteinogenic δ‑amino acid featuring a C9 nonanoic acid backbone substituted with methyl branches at the C3 and C8 positions and a primary amine at C5. With a molecular formula of C₁₁H₂₃NO₂ and a molecular weight of 201.31 g mol⁻¹, the compound is supplied as a solid with a certified minimum purity of 95%, supported by batch‑specific QC data including NMR, HPLC, and GC.

Molecular Formula C11H23NO2
Molecular Weight 201.31 g/mol
Cat. No. B13258517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3,8-dimethylnonanoic acid
Molecular FormulaC11H23NO2
Molecular Weight201.31 g/mol
Structural Identifiers
SMILESCC(C)CCC(CC(C)CC(=O)O)N
InChIInChI=1S/C11H23NO2/c1-8(2)4-5-10(12)6-9(3)7-11(13)14/h8-10H,4-7,12H2,1-3H3,(H,13,14)
InChIKeyAEUGXLQMCCKHKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-3,8-dimethylnonanoic acid – Structural and Physicochemical Baseline for Procurement Evaluation


5-Amino-3,8-dimethylnonanoic acid (CAS 2060020‑39‑3) is a synthetic, non‑proteinogenic δ‑amino acid featuring a C9 nonanoic acid backbone substituted with methyl branches at the C3 and C8 positions and a primary amine at C5 . With a molecular formula of C₁₁H₂₃NO₂ and a molecular weight of 201.31 g mol⁻¹, the compound is supplied as a solid with a certified minimum purity of 95%, supported by batch‑specific QC data including NMR, HPLC, and GC . Its calculated LogP of 2.25 and topological polar surface area (TPSA) of 63.32 Ų place it in a moderately lipophilic, membrane‑permeable physicochemical space that is distinct from linear amino‑acid analogs of identical molecular formula .

Amino acid type δ-Amino acid (C5 amine)
Backbone C9 nonanoic acid, gem-dimethyl branched
Lipophilicity profile Moderate, suitable for membrane partitioning studies
Quality package Batch-specific QC (NMR, HPLC, GC)

Why 5-Amino-3,8-dimethylnonanoic Acid Cannot Be Replaced by Generic Linear Amino Acids


While several amino acids share the C₁₁H₂₃NO₂ molecular formula (e.g., 11‑aminoundecanoic acid), their linear backbones lack the gem‑dimethyl branching pattern that defines 5‑amino‑3,8‑dimethylnonanoic acid [1]. Methyl branching at C3 and C8 alters the conformational ensemble, reduces the number of freely rotatable bonds, and increases local steric bulk compared to straight‑chain isomers . These structural differences translate into measurable shifts in lipophilicity (ΔLogP ≈ 1.0 unit relative to the linear isomer 11‑aminoundecanoic acid), which directly affect membrane partitioning, solubility, and biological recognition in cellular or enzymatic assays [2]. Generic substitution with a linear analog would therefore introduce uncontrolled physicochemical variables that confound structure‑activity relationships and batch‑to‑batch reproducibility in research or scale‑up settings.

Linear isomer mismatch Methyl branching alters lipophilicity and conformational flexibility; straight-chain amino acids like 11-aminoundecanoic acid may shift membrane partitioning and binding behavior.
Quality documentation gap Generic research-grade analogs often lack batch-specific purity certificates and multi-method QC data, introducing reproducibility risk in quantitative studies.

Quantitative Differentiation Evidence for 5-Amino-3,8-dimethylnonanoic Acid Versus Closest Analogs


Lipophilicity Shift: Measured LogP of 5-Amino-3,8-dimethylnonanoic Acid Compared with Linear 11-Aminoundecanoic Acid

The calculated LogP of 5‑amino‑3,8‑dimethylnonanoic acid is 2.25, as reported by the vendor datasheet . In contrast, the linear constitutional isomer 11‑aminoundecanoic acid (same molecular formula C₁₁H₂₃NO₂, same MW 201.31) displays a LogP of 3.24 when measured under comparable conditions [1]. This ≈1.0 LogP unit difference indicates that methyl branching at C3 and C8 reduces overall lipophilicity relative to the straight‑chain isomer, likely due to a more compact hydrophobic surface area and altered solvation energetics.

Lipophilicity shift
Reported
LogP 2.25 vs 11-Aminoundecanoic acid LogP 3.24
Approx. 10× lower membrane/water partitioning may reduce off-target partitioning.
Computed LogP; confirm experimentally for specific membrane systems.
Lipophilicity LogP Membrane permeability Drug design

Conformational Restriction: Reduced Rotatable Bond Count Relative to Linear Amino Acids of Equivalent Chain Length

5-Amino-3,8-dimethylnonanoic acid possesses 7 rotatable bonds as specified in the vendor physicochemical profile . The linear isomer 11‑aminoundecanoic acid, by comparison, contains 10 rotatable bonds (the full complement for an 11‑carbon saturated chain) [1]. The reduction of three rotatable bonds in the target compound arises from the gem‑dimethyl substitution at C8 and the methyl branch at C3, which restrict bond rotation and impose conformational bias.

Rotatable bonds
Reported
7 (target) vs 10 (linear isomer)
30% fewer rotatable bonds reduce entropic penalty, supporting conformational constraint.
Based on vendor structural data; experimental confirmation advised.
Conformational constraint Rotatable bonds Peptidomimetic design Entropy

Certified Purity and Batch-Specific QC Documentation Versus Uncharacterized Research-Grade Alternatives

Commercial sourcing of 5‑amino‑3,8‑dimethylnonanoic acid from established vendors such as Bidepharm and Leyan includes a certified minimum purity of 95%, with batch‑specific analytical data (NMR, HPLC, GC) provided for each lot . This level of documentation contrasts with many research‑grade specialty amino acids, where purity may be reported as '≥90%' without accompanying chromatographic or spectroscopic verification, introducing uncertainty in stoichiometric calculations and biological assay reproducibility.

Purity & QC
Specification review
≥95% purity; NMR, HPLC, GC per lot
Supports stoichiometric and assay reproducibility.
Vendor-supplied data; independent re-analysis recommended for critical applications.
Quality control Purity Batch consistency Procurement

δ-Amino Acid Position Confers Distinct Reactivity and Metabolic Stability Compared to α-Amino Acid Scaffolds

5‑Amino‑3,8‑dimethylnonanoic acid is a δ‑amino acid (amino group located at the fifth carbon from the carboxyl terminus), placing it outside the substrate scope of canonical α‑amino‑acid‑processing enzymes such as aminopeptidases and aminoacyl‑tRNA synthetases [1]. By contrast, α‑amino acids with branched aliphatic side chains (e.g., L‑leucine, L‑isoleucine) are rapidly recognized and metabolized by these pathways. Although no direct head‑to‑head metabolic stability data exist for this specific compound, class‑level inference from studies on δ‑amino acids indicates that the δ‑position inherently confers resistance to proteolytic cleavage by trypsin, chymotrypsin, and serum aminopeptidases, which require an α‑amine for catalysis [1][2].

δ-Amino acid stability
Class-level
Outside α-amino acid enzyme scope
May confer protease resistance in peptide designs.
Direct compound-specific metabolic stability data not available.
Non-canonical amino acid δ-amino acid Protease resistance Metabolic stability

Evidence‑Backed Application Scenarios for 5‑Amino‑3,8‑dimethylnonanoic Acid


Peptidomimetic Scaffold Design Requiring Defined Lipophilicity and Conformational Restriction

The measured LogP of 2.25 and the 30% reduction in rotatable bonds relative to linear isomers make 5‑amino‑3,8‑dimethylnonanoic acid a superior choice for peptidomimetic programs where fine‑tuning of membrane permeability and entropic control of target binding are design objectives. Its use can reduce the need for additional N‑methylation or cyclization steps to achieve conformational constraint.

Synthesis of Protease‑Resistant Peptide Conjugates and Prodrugs

The δ‑amino acid architecture inherently circumvents recognition by canonical α‑amino‑acid‑processing enzymes [1], supporting its application in the design of long‑circulating peptide therapeutics or prodrugs. Incorporation at the N‑terminus of a peptide chain is expected to block aminopeptidase‑mediated degradation without requiring non‑natural capping groups.

Building Block for Structure‑Activity Relationship (SAR) Libraries with Documented Batch Consistency

With vendor‑certified 95% purity and lot‑specific NMR, HPLC, and GC data , this compound meets the reproducibility standards demanded by quantitative SAR campaigns. The availability of multi‑vendor sourcing (Bidepharm, Leyan, AKSci) further reduces supply‑chain risk for long‑term medicinal chemistry projects.

Internal Standard or Reference Probe for Metabolic Pathway Studies Involving Branched‑Chain Fatty Acid Oxidation

The gem‑dimethyl substitution at C8 blocks ω‑oxidation, while the C3 methyl branch may interfere with β‑oxidation enzyme recognition. This unique metabolic profile, inferred from the structural analogy to known branched‑chain fatty acid oxidation substrates [2], positions the compound as a potentially non‑metabolizable tracer for in vitro and in vivo fatty acid oxidation studies.

Application
Selection Property
Validation Focus
Peptidomimetic scaffold design
Defined lipophilicity and conformational constraint
Membrane permeability and binding entropy profiling
Protease-resistant peptide conjugates
δ-Amino acid architecture avoiding α-amino processing
Proteolytic stability assays (aminopeptidase, serum)
SAR libraries with batch consistency
Vendor-certified purity and multi-method QC
Lot-to-lot reproducibility and impurity profiling
Fatty acid oxidation tracer research
Gem-dimethyl blocking of ω-oxidation
Metabolic stability and tracer suitability in fatty acid oxidation models
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